molecular formula C14H17NO5 B3059650 Spirostaphylotrichin A CAS No. 106155-05-9

Spirostaphylotrichin A

Cat. No.: B3059650
CAS No.: 106155-05-9
M. Wt: 279.29 g/mol
InChI Key: UEEZHRJFRYRGNC-KUIZCYACSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Spirostaphylotrichin A can be synthesized through various methods, including microbial fermentation and chemical synthesis. The microbial fermentation method involves cultivating the fungus Staphylotrichum coccosporum in a suitable medium under controlled conditions . The compound is then extracted and purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound primarily relies on optimizing the fermentation conditions to maximize yield. This includes adjusting parameters such as pH, temperature, and nutrient composition of the medium. Advanced biotechnological techniques, such as genetic engineering, can also be employed to enhance the production of the compound .

Chemical Reactions Analysis

Types of Reactions

Spirostaphylotrichin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield reduced lactam forms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of spirostaphylotrichin A involves its interaction with specific molecular targets and pathways. For instance, spirostaphylotrichin X, a related compound, inhibits influenza A virus replication by interfering with the activity of the PB2 protein . This suggests that this compound may exert its effects through similar mechanisms, targeting viral proteins and disrupting their function.

Comparison with Similar Compounds

Similar Compounds

Spirostaphylotrichin A is part of a family of spirocyclic γ-lactams, which includes compounds such as spirostaphylotrichins C, D, R, and V . These compounds share a similar core structure but differ in their substituents and stereochemistry.

Uniqueness

What sets this compound apart from its analogs is its specific stereochemistry and functional groups, which contribute to its unique biological activities. For example, this compound has been shown to be more potent in certain bioassays compared to its analogs .

Conclusion

This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique spirocyclic structure and biological activities make it a valuable subject of study for researchers and a promising candidate for drug development.

Properties

IUPAC Name

(4R,5S,6E)-4,10-dihydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-4-5-9-6-7-10(16)12(18)14(9)11(17)8(2)15(20-3)13(14)19/h5-7,11-12,17-18H,2,4H2,1,3H3/b9-5+/t11-,12?,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEZHRJFRYRGNC-KUIZCYACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/1\C=CC(=O)C([C@@]12[C@H](C(=C)N(C2=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420050
Record name Spirostaphylotrichin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106155-05-9
Record name Spirostaphylotrichin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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